molecular formula C₁₂H₂₄O₁₂ B013620 Lactose monohydrate CAS No. 64044-51-5

Lactose monohydrate

Cat. No. B013620
CAS RN: 64044-51-5
M. Wt: 360.31 g/mol
InChI Key: WSVLPVUVIUVCRA-UHFFFAOYSA-N
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Description

Lactose monohydrate is a crystallized form of milk sugar . It is commonly used as a filler in medications and added to packaged foods, baked goods, and infant formulas as a sweetener or stabilizer. This additive is widely considered safe and may not cause symptoms in those who are otherwise lactose intolerant .

Scientific Research Applications

Food Industry

Lactose is the principal sugar of mammal milk and is used extensively in the food industry . It is involved in the Maillard reaction, enhancing the browning characteristics, flavor, and odor in baked goods .

Pharmaceutical Industry

Lactose monohydrate is widely used as a filler in the pharmaceutical industry for oral medications . It is a perfect constituent as a diluent powder for dry powder inhalation .

Dairy Products

Lactose is a key component in dairy products and recipes where these products are used . It can also be extracted from milk and employed as an ingredient or additive in a large variety of products .

Lactose-Free Products

The recent growing interest in lactose intolerance has resulted in the proliferation of lactose-free products by food manufacturing companies . These products are designed to meet the needs of people with lactose intolerance .

Industrial Production

Lactose and its derivatives are produced industrially and have various uses . For instance, lactose may pose complications in certain situations such as crystal development in ice cream, and industrial approaches are used to counteract these .

Research on Lactose Intolerance

Lactose monohydrate is used in research related to lactose intolerance . This research focuses on the condition of lactose intolerance, for which an adequate lactose-free diet has to be followed to avoid symptoms that impair quality of life .

Thermodynamics and Kinetics

Lactose monohydrate is used in research related to thermodynamics and kinetics . Depending on the operating conditions, different crystalline structures can be produced .

Biosynthesis and Functions in Milk

Lactose monohydrate is used in research related to its biosynthesis and functions in milk . This includes properties and reactions characterizing the behavior of lactose in various systems and processing conditions .

properties

IUPAC Name

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;hydrate
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11.H2O/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17;/h3-20H,1-2H2;1H2/t3-,4-,5+,6+,7-,8-,9-,10-,11+,12+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSVLPVUVIUVCRA-KPKNDVKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O.O
Source PubChem
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Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)O.O
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Molecular Formula

C12H24O12
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DSSTOX Substance ID

DTXSID1052828
Record name alpha-Lactose monohydrate
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Molecular Weight

360.31 g/mol
Source PubChem
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Physical Description

Solid; [Merck Index]
Record name alpha-Lactose monohydrate
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Product Name

Lactose monohydrate

CAS RN

5989-81-1, 64044-51-5, 66857-12-3, 10039-26-6
Record name α-Lactose monohydrate
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Record name Lactose monohydrate [NF]
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Record name D-Glucose, 4-O-β-D-galactopyranosyl-, hydrate (1:1)
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Record name LACTOSE MONOHYDRATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Q & A

Q1: What is lactose monohydrate and how does it differ from other forms of lactose?

A: Lactose monohydrate (α-lactose monohydrate) is a crystalline form of lactose, a disaccharide sugar naturally present in milk. It consists of one molecule of lactose (glucose and galactose) and one molecule of water (H2O) trapped within its crystal structure. It differs from anhydrous lactose, which lacks water molecules, and β-lactose, another anhydrous form. []

Q2: How does the presence of water in the crystal structure of lactose monohydrate affect its stability?

A: The water molecule in lactose monohydrate is tightly bound within the crystal lattice and does not readily participate in chemical reactions. Research has shown that moisture-sensitive drugs like aspirin and niacinamide exhibit comparable stability when formulated with either lactose monohydrate or anhydrous lactose. This suggests that the bound water does not significantly influence the degradation rate of these drugs. []

Q3: Can lactose monohydrate transform into other forms of lactose, and what factors influence these transformations?

A: Yes, lactose monohydrate can transform into other forms like anhydrous α-lactose, anhydrous β-lactose, or a mixture of anomers, depending on factors such as temperature, relative humidity, and the presence of solvents. [, ] For instance, dehydration techniques can convert lactose monohydrate to anhydrous forms. [] Additionally, lactose in mixtures with proteins like whey protein isolate, sodium caseinate, and gelatin can crystallize into different forms depending on factors like the drying method (spray-drying vs. freeze-drying), storage relative humidity, and time. []

Q4: How does milling affect the properties and stability of lactose monohydrate?

A: Milling can significantly alter the particle size, size distribution, and amorphous content of lactose monohydrate. [] This can influence the powder's flowability, moisture sorption, and caking behavior. For instance, freshly milled lactose monohydrate with smaller particles tends to cake more readily at high relative humidity than coarser particles. [] The presence of amorphous lactose, potentially formed during milling, can exacerbate caking due to its hygroscopic nature. []

Q5: How does the presence of amorphous lactose affect the caking of lactose monohydrate powders?

A: Amorphous lactose, even in small amounts (above 10%), can significantly increase the caking tendency of α-lactose monohydrate powder. [] This is attributed to the hygroscopic nature of amorphous lactose, which can absorb moisture from the environment and become sticky. This sticky amorphous lactose acts as a binder, consolidating the lactose monohydrate particles and forming hard lumps. []

Q6: How does the particle size of lactose monohydrate affect the dissolution rate of drugs in tablet formulations?

A: The particle size of lactose monohydrate, used as a diluent in tablets, can influence the drug release profile. Studies using trimetazidine dihydrochloride as a model drug demonstrated that increasing the particle size of soluble diluents like lactose monohydrate and sorbitol generally decreased the drug release rate from matrix tablets containing insoluble matrix formers like Ethocel 10 and Kollidon SR. This is attributed to the formation of more isolated clusters and decreased porosity within the tablet matrix, hindering drug diffusion. []

Q7: Can the surface properties of lactose monohydrate be modified to improve drug dissolution?

A: Yes, modifying the surface of lactose monohydrate can influence drug dissolution. Surface dissolution of lactose monohydrate crystals at controlled temperatures has been shown to reduce surface roughness and fine particle levels. This surface modification can lead to improved drug aerosolization properties, as observed with salbutamol sulfate, suggesting a link between surface properties and drug release. [, ]

Q8: What are the advantages of using lactose monohydrate as an excipient in pharmaceutical formulations?

A: Lactose monohydrate is widely used in pharmaceutical formulations due to its desirable characteristics, including good compressibility, low hygroscopicity, pleasant taste, and cost-effectiveness. It is often used as a filler, binder, and carrier in tablets, capsules, and dry powder inhalers. [, , , ]

Q9: How do different grades of lactose monohydrate compare in terms of their suitability for capsule filling?

A: Different grades of lactose monohydrate exhibit variations in their thermal, physical, and mechanical properties, impacting their suitability for capsule filling. For instance, Pharmatose grades 110 M, 150 M, and 200 M demonstrate superior flow properties compared to other grades, making them potentially better suited for capsule filling. [] These variations underscore the importance of careful selection of lactose grades based on the specific requirements of the capsule formulation.

Q10: Can lactose monohydrate be co-processed with other excipients to improve its functionality in tablet formulations?

A: Yes, co-processing lactose monohydrate with other excipients can enhance its functionality in tablets. For example, co-processing microcrystalline cellulose with lactose monohydrate (Cellactose) can improve tablet strength compared to physical mixtures of the two materials. [, ] This improvement is attributed to the increased interfacial attraction between particles achieved through co-processing. [] Similarly, co-processing lactose monohydrate with maltose monohydrate and maize starch (COMBILOSE) can improve flowability, compressibility, and reduce lubricant sensitivity, making it suitable as a directly compressible filler binder. []

Q11: What challenges are associated with using lactose monohydrate in dry powder inhaler formulations?

A: While lactose monohydrate is commonly used in dry powder inhalers, challenges arise due to variations in its surface properties, such as texture and energy, from different sources and between batches. These variations can lead to inconsistencies in drug aerosolization and lung deposition. []

Q12: How does the interaction between lactose monohydrate and certain drugs, like 1,4-dihydropyridine compounds, affect their properties?

A: Compression can induce interactions between lactose monohydrate and certain drugs, potentially impacting their stability. For instance, DSC studies have shown that compressing mixtures of lactose monohydrate with manidipine dihydrochloride or benidipine hydrochloride can lead to partial hydrate formation in these drugs. [] This interaction is attributed to the disruption of the lactose monohydrate crystal structure during compression, releasing water molecules that can then interact with the drug. []

Q13: What is the molecular formula and weight of lactose monohydrate?

A13: The molecular formula of lactose monohydrate is C12H22O11·H2O, and its molecular weight is 360.31 g/mol.

Q14: What spectroscopic techniques are used to characterize lactose monohydrate and how do they help in its identification and differentiation from other forms of lactose?

A14: Several spectroscopic techniques are employed to characterize lactose monohydrate and distinguish it from other forms:

    Q15: How is the amount of amorphous lactose in a sample typically quantified?

    A: The amount of amorphous lactose in a sample can be quantified using Differential Scanning Calorimetry (DSC). By measuring the heat flow associated with the crystallization of amorphous lactose during heating, the proportion of amorphous lactose in a sample can be determined. [, ]

    Q16: What is the principle behind using terahertz time-domain spectroscopy (THz-TDS) for analyzing lactose?

    A: THz-TDS relies on the interaction of terahertz radiation with the vibrational modes of molecules. Different forms of lactose, such as α-lactose monohydrate and anhydrous β-lactose, exhibit distinct THz absorption spectra due to differences in their molecular structures and intermolecular interactions. [, , , ] By analyzing these spectra, it is possible to identify and quantify the different lactose forms present in a sample.

    Q17: Can you elaborate on the role of molecular modeling in understanding the surface energetics of α-lactose monohydrate?

    A: Molecular modeling techniques, like dynamic molecular modeling, are valuable tools for studying the surface properties of α-lactose monohydrate at the molecular level. These simulations can provide insights into the interactions between different molecular probes and specific crystal surfaces of α-lactose monohydrate, helping to explain experimental observations. [] For instance, modeling can reveal how the presence of water molecules or channels on the crystal surface influences its surface energy and interactions with other molecules. []

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